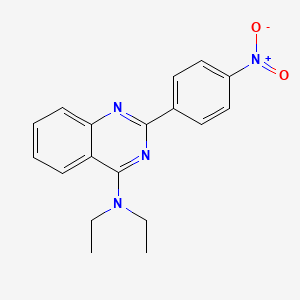![molecular formula C21H24N4O3 B11637016 {4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}(4-methylphenyl)methanone](/img/structure/B11637016.png)
{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[3-(Cyclopropylamino)-4-nitrophényl]pipérazin-1-yl}(4-méthylphényl)méthanone est un composé organique complexe caractérisé par la présence d'un cycle pipérazine, d'un groupe cyclopropylamino et d'un groupe nitrophényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de {4-[3-(Cyclopropylamino)-4-nitrophényl]pipérazin-1-yl}(4-méthylphényl)méthanone implique généralement plusieurs étapes, en commençant par la préparation du cycle pipérazine et sa fonctionnalisation ultérieure. Une approche courante consiste à faire réagir la 4-nitroaniline avec la cyclopropylamine pour former l'intermédiaire cyclopropylamino-nitrophényl. Cet intermédiaire est ensuite mis à réagir avec la pipérazine pour former le dérivé pipérazinyl. Enfin, le dérivé pipérazinyl est couplé avec le chlorure de 4-méthylbenzoyle pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour maximiser le rendement et la pureté. Des catalyseurs et des procédés automatisés peuvent également être utilisés pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
{4-[3-(Cyclopropylamino)-4-nitrophényl]pipérazin-1-yl}(4-méthylphényl)méthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényl peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Le groupe nitrophényl peut être réduit en un groupe amino dans des conditions appropriées.
Substitution : Le cycle pipérazine peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H₂) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.
Principaux produits
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation de dérivés amino.
Substitution : Formation de divers dérivés pipérazine substitués.
Applications de la recherche scientifique
Chimie
En chimie, {4-[3-(Cyclopropylamino)-4-nitrophényl]pipérazin-1-yl}(4-méthylphényl)méthanone est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions et voies chimiques.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions entre les petites molécules et les cibles biologiques. Ses caractéristiques structurelles en font un candidat pour l'investigation de l'inhibition enzymatique et de la liaison aux récepteurs.
Médecine
En chimie médicinale, {4-[3-(Cyclopropylamino)-4-nitrophényl]pipérazin-1-yl}(4-méthylphényl)méthanone est exploré pour ses propriétés thérapeutiques potentielles. Il peut servir de composé de tête pour le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de {4-[3-(Cyclopropylamino)-4-nitrophényl]pipérazin-1-yl}(4-méthylphényl)méthanone implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe cyclopropylamino et le groupe nitrophényl jouent un rôle crucial dans la liaison à ces cibles, inhibant potentiellement leur activité ou modulant leur fonction. Le cycle pipérazine confère une stabilité structurelle et améliore la capacité du composé à interagir avec les molécules biologiques.
Applications De Recherche Scientifique
N-CYCLOPROPYL-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-CYCLOPROPYL-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes. The nitro group and piperazine ring play crucial roles in its activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- {4-[3-(Cyclopropylamino)-4-nitrophényl]-1-pipérazinyl}(2-méthylphényl)méthanone
- {4-[3-(Cyclopropylamino)-4-nitrophényl]-1-pipérazinyl}(2-iodophényl)méthanone
- [4-[3-(cyclopropylamino)-4-nitrophényl]pipérazin-1-yl]-(2,4-dichlorophényl)méthanone
Unicité
{4-[3-(Cyclopropylamino)-4-nitrophényl]pipérazin-1-yl}(4-méthylphényl)méthanone est unique en raison de la présence du groupe 4-méthylphényl, qui peut influencer sa réactivité chimique et son activité biologique. Cette variation structurelle peut entraîner des différences d'affinité de liaison, de sélectivité et d'efficacité globale par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C21H24N4O3 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H24N4O3/c1-15-2-4-16(5-3-15)21(26)24-12-10-23(11-13-24)18-8-9-20(25(27)28)19(14-18)22-17-6-7-17/h2-5,8-9,14,17,22H,6-7,10-13H2,1H3 |
Clé InChI |
QZBCESLSIFAFGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


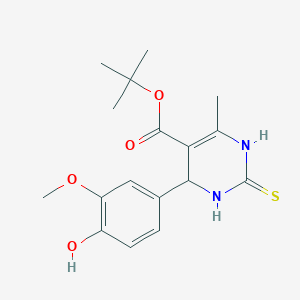
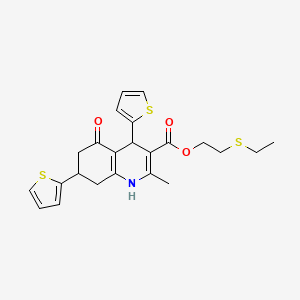
![methyl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636943.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)
![2-cyclopropyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11636954.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636962.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-7-methyl-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11636967.png)
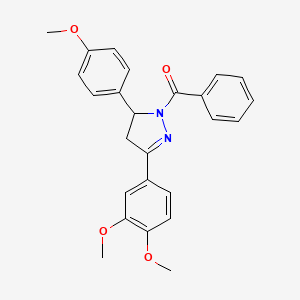
![(5Z)-5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11636984.png)
![8-{2-[(2-Chlorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11636986.png)
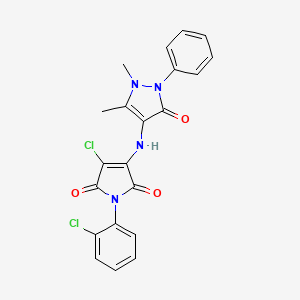
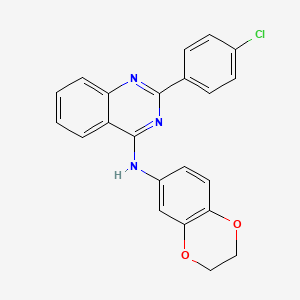
![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11637024.png)
